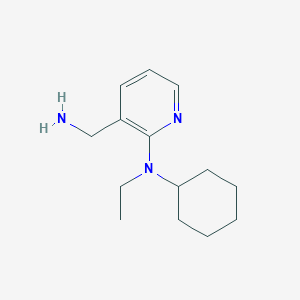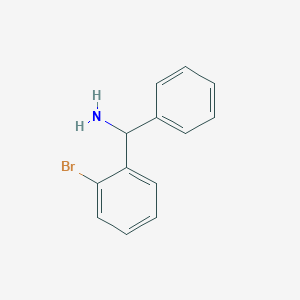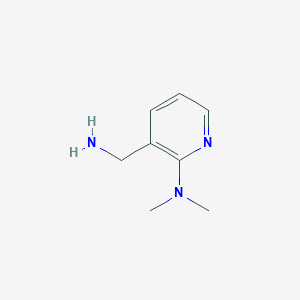
3-氨基-5-氯吲哚-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-chloroindolin-2-one, commonly referred to as ACI, is an organic compound that has a wide range of applications in the scientific research community. ACI is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. ACI is a relatively simple molecule, consisting of a six-membered ring containing three nitrogen atoms and two chlorine atoms. It is a colorless solid, with a melting point of around 147°C.
科学研究应用
医药化学
3-氨基-5-氯吲哚-2-酮: 是一种用途广泛的医药化学中间体,特别是在合成吲哚酮衍生物方面,这些衍生物以其药理性质而闻名 . 这些化合物已被探索用于其作为抗炎剂的潜力,研究表明某些衍生物可以显着抑制促炎细胞因子和途径 .
能源材料
在能源材料领域,吲哚-2-酮衍生物因其在高能材料(HEMs)中的作用而受到关注。 研究表明,将这些化合物与特定的盐结合起来可以提高HEMs的稳定性和能量特性,这对军事和工业应用至关重要 .
材料科学
吲哚-2-酮支架在材料科学中也具有重要意义。 它已被掺入聚合物和有机框架中,以增强其在各种应用中的性能,包括传感器,光电子学和智能材料 .
环境科学
在环境科学中,3-氨基-5-氯吲哚-2-酮的衍生物正在被研究,它们有可能促进气溶胶形成并影响大气化学。 这些研究对于了解有机化合物对空气质量和气候变化的环境影响至关重要 .
农业
在农业中,吲哚-2-酮衍生物正在被探索其生长调节特性。 它们在结构上类似于天然植物激素,可用于开发促进植物生长或保护作物免受病害的新型农用化学品 .
化学合成
该化合物在化学合成中起着关键的构建模块作用,可以构建复杂的分子。 它的反应性允许创建广泛的生物活性分子,这些分子可以进一步开发成药物和其他有用的化合物 .
生物技术
在生物技术中,3-氨基-5-氯吲哚-2-酮及其衍生物被用于生物活性分子的设计。 这些分子在药物发现中具有应用,特别是在识别具有抗炎和抗癌活性的新治疗剂方面 .
药理学
在药理学方面,吲哚-2-酮衍生物正在评估其治疗潜力。 它们已显示出多种生物活性,包括抗病毒,抗癌和抗炎作用,使其成为药物开发和治疗各种疾病的候选药物 .
安全和危害
The safety information for 3-Amino-5-chloroindolin-2-one includes several hazard statements: H302-H315-H319-H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
作用机制
Target of Action
3-Amino-5-chloroindolin-2-one is a type of indolin-3-one, which is a class of compounds that have been found in a variety of natural products and are used in the total synthesis of biologically active alkaloids .
Mode of Action
Indole derivatives, which include indolin-3-ones, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
3-Amino-5-chloroindolin-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 3-Amino-5-chloroindolin-2-one is with protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. This interaction can lead to the inhibition of kinase activity, thereby affecting downstream signaling pathways . Additionally, 3-Amino-5-chloroindolin-2-one has been shown to interact with other biomolecules such as DNA and RNA, potentially influencing gene expression and cellular processes .
Cellular Effects
The effects of 3-Amino-5-chloroindolin-2-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Amino-5-chloroindolin-2-one can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cell proliferation and angiogenesis . Furthermore, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . These effects highlight the potential of 3-Amino-5-chloroindolin-2-one as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 3-Amino-5-chloroindolin-2-one involves several key interactions at the molecular level. This compound binds to the active site of protein tyrosine kinases, leading to the inhibition of their catalytic activity . This binding is facilitated by the indolin-2-one core, which mimics the structure of ATP and competes for the binding site. Additionally, 3-Amino-5-chloroindolin-2-one can interact with DNA and RNA, potentially leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, thereby influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-chloroindolin-2-one have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 3-Amino-5-chloroindolin-2-one is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and increased apoptosis . These temporal effects are crucial for understanding the long-term implications of using 3-Amino-5-chloroindolin-2-one in biochemical research.
Dosage Effects in Animal Models
The effects of 3-Amino-5-chloroindolin-2-one vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and reduce angiogenesis without causing significant toxicity . At higher doses, 3-Amino-5-chloroindolin-2-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
3-Amino-5-chloroindolin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound is its biotransformation by cytochrome P450 enzymes in the liver . This process leads to the formation of several metabolites, which can further interact with cellular targets and influence biochemical processes. Additionally, 3-Amino-5-chloroindolin-2-one can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Amino-5-chloroindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of 3-Amino-5-chloroindolin-2-one within tissues, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of 3-Amino-5-chloroindolin-2-one in biological systems.
Subcellular Localization
The subcellular localization of 3-Amino-5-chloroindolin-2-one plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects . The localization of 3-Amino-5-chloroindolin-2-one is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of 3-Amino-5-chloroindolin-2-one is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-amino-5-chloro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQAGSCDABCRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)







![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)